2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile
Description
2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile is a multifunctional aromatic compound characterized by a bromine atom, a formyl group, and a methoxy substituent on the phenoxy ring, linked via a methylene bridge to a benzonitrile moiety.
Properties
IUPAC Name |
2-[(5-bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTORJJGAJINZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile typically involves the reaction of 5-bromo-4-formyl-2-methoxyphenol with benzonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile is an organic compound with the molecular formula and a molecular weight of 346.18 g/mol. This compound is utilized across various scientific research applications, including chemistry, biology, medicine, and industry. It serves as an intermediate in synthesizing more complex organic molecules, studying biological pathways and interactions, investigating potential therapeutic properties, and producing specialty chemicals and materials.
Scientific Research Applications
- Chemistry this compound is used as an intermediate in the synthesis of complex organic molecules.
- Biology This compound is used in studying biological pathways and interactions.
- Medicine It is investigated for its potential therapeutic properties and as a precursor in drug development. The methoxy, chloro, fluoro, and formyl substituted analogs of this compound have shown moderate activity against lung and cervical cancer cell lines .
- Industry The compound is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidation can transform the compound into corresponding carboxylic acids.
- Reduction Reduction reactions can convert the formyl group to an alcohol group.
- Substitution The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Retrosynthesis Analysis
Anticancer Activity
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the bromine atom can facilitate binding to certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
Key Compounds :
3-((4-Formyl-2-methoxyphenoxy)methyl)benzonitrile Structural Differences: Lacks the 5-bromo substituent but retains the 4-formyl and 2-methoxy groups. Functional Impact: The formyl group allows hydrazone formation, leading to derivatives with anti-inflammatory, analgesic, and antibacterial activities.
(E)-4-(1-(5-Bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile Structural Differences: Contains a 5-bromo and 2-hydroxy group instead of methoxy, with an ethylideneamino linker. Functional Impact: The hydroxyl group enhances hydrogen bonding but reduces lipophilicity compared to methoxy. Bromine contributes to electronic effects, similar to the target compound, but the ethylideneamino group alters molecular conformation .
5-Bromo-2-hydroxybenzonitrile Structural Differences: Simplified structure with bromo and hydroxy groups; lacks the formyl and methoxymethyl substituents. Functional Impact: Primarily used as a synthetic intermediate.
Table 1: Substituent Effects on Key Properties
Physical and Electronic Properties
- Crystallography : The target compound’s methoxy group reduces hydrogen bonding compared to hydroxyl analogs like 5-bromo-2-hydroxybenzonitrile, which forms infinite O–H⋯N chains (O⋯N: 2.805–2.810 Å) .
- Electronic Effects: Bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized electronic environment. This contrasts with 2-(4-chlorophenoxymethyl)benzonitrile (CAS: N/A), where chloro exerts stronger electron withdrawal .
Table 3: Comparative Physical Properties
Biological Activity
2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile, with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bromine atom , a formyl group , and a methoxyphenoxy moiety , contributing to its unique reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The formyl group can participate in biochemical reactions, while the bromine atom may enhance binding affinity to specific enzymes or receptors. This compound has been investigated for its potential roles in:
- Antimicrobial activity : Exhibiting effects against various bacterial strains.
- Anticancer properties : Showing cytotoxicity in cancer cell lines.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity
- Research indicates that this compound displays significant antimicrobial properties against gram-positive and gram-negative bacteria. In vitro tests have shown inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.
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Anticancer Activity
- The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Studies indicate that it induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
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Anti-inflammatory Effects
- Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using the agar diffusion method. The results demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
In another study, the cytotoxic effects of the compound were assessed on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines using MTT assays. The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
Q & A
Basic: What are the primary synthetic routes for 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile?
Methodological Answer:
The compound can be synthesized via multi-step functionalization of benzonitrile derivatives. Key steps include:
- Bromination : Introducing bromine at the 5-position of a methoxy-substituted phenolic precursor, as demonstrated in analogous bromophenol derivatives .
- Formylation : Selective formylation at the 4-position using Vilsmeier-Haack or Duff reactions under controlled conditions.
- Etherification : Coupling the bromo-formyl-methoxy-substituted phenol with a benzyl bromide or chloride via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF, using K₂CO₃ as a base .
- Validation : Intermediate purity is confirmed by TLC and NMR spectroscopy. Final product characterization requires HR-MS and X-ray crystallography to resolve structural ambiguities .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms formyl (δ ~10 ppm) and methoxy (δ ~3.8 ppm) groups. Aromatic protons split due to bromine’s anisotropic effects .
- IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2220 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) groups validate functionalization .
- X-Ray Crystallography : Resolves intramolecular hydrogen bonding between the phenolic -OH and nitrile group (O⋯N distance: ~2.8 Å), critical for understanding solid-state packing .
- Mass Spectrometry : HR-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₁BrN₂O₃) and detects isotopic patterns from bromine .
Advanced: How do computational methods like DFT predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., Becke’s 1993 method) model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reactivity Insights : The formyl group acts as an electron-withdrawing group, polarizing the aromatic ring and directing substitution reactions.
- Validation : Compare computed vs. experimental bond lengths (e.g., C-Br: ~1.89 Å) and vibrational spectra to refine computational models .
Advanced: How does crystallographic data inform chemical behavior and stability?
Methodological Answer:
- Hydrogen Bonding : X-ray structures reveal O–H⋯N hydrogen bonds (O–H⋯N angle: ~170°) that stabilize the crystal lattice and reduce molecular flexibility .
- Planarity : Near-planar geometry (RMSD: ~0.03 Å) minimizes steric strain, enhancing thermal stability.
- Implications for Solubility : Strong intermolecular interactions reduce solubility in non-polar solvents, guiding solvent selection for recrystallization (e.g., chloroform) .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Case Study : If DFT-predicted reaction barriers conflict with observed kinetics:
- Refine Functionals : Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals for better accuracy .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to account for solvent polarity’s impact on transition states .
- Experimental Replication : Repeat synthesis under inert conditions to rule out side reactions (e.g., oxidation of formyl groups) .
Advanced: What strategies optimize retrosynthesis for complex derivatives of this compound?
Methodological Answer:
- Retrosynthetic Disconnections :
- Ether Bond Cleavage : Target the benzyl-oxygen bond for modular synthesis of analogs .
- Functional Group Interconversion : Convert nitrile to amide or carboxylic acid for diversification .
- Database Tools : Use Reaxys or Pistachio to identify precedents for similar boronic ester couplings or Suzuki-Miyaura reactions .
- Protecting Groups : Temporarily protect the formyl group (e.g., as an acetal) during bromination to prevent side reactions .
Advanced: How does substituent variation impact biological activity in kinase inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Bromine : Enhances lipophilicity and binding to hydrophobic kinase pockets (e.g., ATP-binding sites) .
- Formyl Group : Acts as a hydrogen-bond acceptor, mimicking natural substrates. Replace with bioisosteres (e.g., nitro) to modulate potency .
- Assay Design : Use FRET-based kinase assays to measure IC₅₀ values. Compare inhibition profiles against a panel of kinases (e.g., EGFR, VEGFR) .
Advanced: What are the challenges in analyzing hydrogen bonding networks using experimental and computational tools?
Methodological Answer:
- Crystallographic Limitations : Disorder in crystal structures may obscure accurate O–H⋯N measurements. Use low-temperature (100 K) data collection to improve resolution .
- DFT Refinement : Perform periodic boundary condition (PBC) calculations to model crystal packing effects on hydrogen bond strengths .
- Spectroscopic Cross-Validation : Compare IR O–H stretching frequencies (broadened due to H-bonding) with computed vibrational modes .
Advanced: How to design stability studies for this compound under varying pH and temperature?
Methodological Answer:
- Forced Degradation :
- Acidic/Base Conditions : Expose to HCl/NaOH (0.1 M, 40°C) and monitor nitrile hydrolysis to amide/carboxylic acid via LC-MS .
- Oxidative Stress : Treat with H₂O₂ to assess formyl group oxidation to carboxylic acid .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .
Advanced: What mechanistic insights guide palladium-catalyzed modifications of this compound?
Methodological Answer:
- Cross-Coupling Reactions :
- Suzuki-Miyaura : Replace bromine with aryl boronic acids using Pd(PPh₃)₄ in THF/H₂O .
- Carbonylation : Convert bromine to ester groups under CO atmosphere with Pd(OAc)₂ .
- Ligand Effects : Bulky ligands (e.g., SPhos) prevent β-hydride elimination during Heck reactions .
- Monitoring : Use in situ IR to detect CO insertion intermediates during carbonylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
